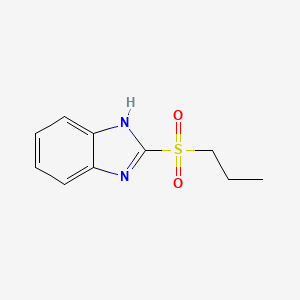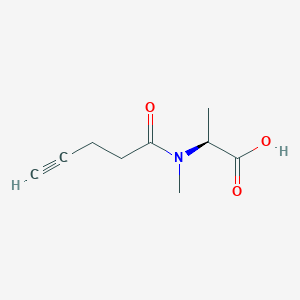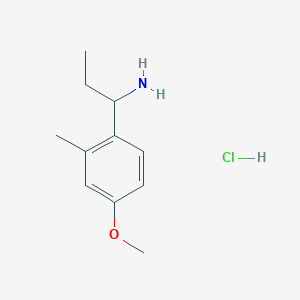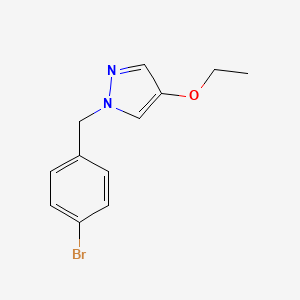
2-(propylsulfonyl)-1H-benzimidazole
Übersicht
Beschreibung
2-(propylsulfonyl)-1H-benzimidazole is a chemical compound that has been widely used in scientific research due to its unique properties. This benzimidazole derivative has been studied for its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Pharmaceutical Applications
2-(Propylsulfonyl)-1H-benzimidazole is a key impurity in Albendazole, a broad-spectrum anthelmintic drug. Its presence is crucial in understanding the quality and safety of drug products. The synthesis and characterization of such impurities are essential for maintaining the integrity of active pharmaceutical ingredients (APIs) (Kalas, Patil, Jadhav, & Bhattacharya, 2016).
Antibacterial and Anticancer Properties
Benzimidazole derivatives, including those related to 2-(propylsulfonyl)-1H-benzimidazole, demonstrate significant potential in treating microbial infections and inhibiting tumors. These compounds have shown effectiveness against pathogenic bacteria and human liver cancer cell lines, illustrating their versatile clinical applications (Khalifa et al., 2018).
DNA Binding and Cytotoxicity
Some benzimidazole compounds, closely related to 2-(propylsulfonyl)-1H-benzimidazole, bind effectively to DNA and show cytotoxic effects against various cancer cell lines. These compounds can intercalate with DNA and induce apoptosis in cancer cells, highlighting their potential in cancer therapy (Paul et al., 2015).
Antimicrobial Activity
Benzimidazole derivatives, including structures similar to 2-(propylsulfonyl)-1H-benzimidazole, exhibit promising antimicrobial activity. These compounds have shown effectiveness against a range of bacterial and fungal strains, suggesting their potential use in treating infections (Ashraf et al., 2016).
Nonlinear Optical Properties
N-1-sulfonyl substituted derivatives of benzimidazoles, related to 2-(propylsulfonyl)-1H-benzimidazole, have been studied for their nonlinear optical (NLO) properties. These studies suggest potential applications in modern hi-tech fields, such as telecommunications and laser technologies (Aslam et al., 2022).
Anti-Inflammatory Potential
Benzimidazole derivatives show promising results as anti-inflammatory agents. Their structure–activity relationship (SAR) analysis indicates significant potential in designing new anti-inflammatory drugs, providing insights for future pharmaceutical developments (Veerasamy, Roy, Karunakaran, & Rajak, 2021).
Fluorescent Chemosensor Applications
Benzimidazole-integrated derivatives have been used as efficient chemosensors for detecting aluminum ions. These sensors demonstrate high selectivity and sensitivity, suggesting their potential use in environmental monitoring and biological research (Shree et al., 2019).
Eigenschaften
IUPAC Name |
2-propylsulfonyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-2-7-15(13,14)10-11-8-5-3-4-6-9(8)12-10/h3-6H,2,7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKXQVWWTQINKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(propylsulfonyl)-1H-benzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride](/img/structure/B1415662.png)
![3-[2-(2-Benzyloxycarbonylamino-ethoxy)-ethoxy]-propionic acid 2,5-dioxopyrrolidin-1-yl ester](/img/structure/B1415663.png)


![L-Lysine, N6-[4-(1,1-dimethylethoxy)-1,4-dioxobutyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B1415668.png)

![2-[2-(Propane-2-sulfonyl)-ethoxy]-ethylamine hydrochloride](/img/structure/B1415670.png)

![4-cyclopropyl-1-(4-fluorophenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415673.png)